4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
Description
This compound belongs to the class of N-substituted tetrahydrobenzo[b]thiophene benzamides, characterized by a bicyclic thiophene core fused with a cyclohexene ring (4,5,6,7-tetrahydrobenzo[b]thiophene). The structure features:
- A tert-butyl group at the para position of the benzamide ring, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-tert-butyl-N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2S/c1-24(2,3)18-10-8-17(9-11-18)22(27)25-23-20(16-26-12-14-28-15-13-26)19-6-4-5-7-21(19)29-23/h8-11H,4-7,12-16H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMVAJKFLNDMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₂₄N₂OS
- Molecular Weight : 320.46 g/mol
The structure features a tert-butyl group and a morpholinomethyl moiety attached to a tetrahydrobenzo[b]thiophene core, which contributes to its unique biological properties.
Pharmacological Properties
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[b]thiophenes have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
-
Anti-inflammatory Effects :
- Compounds containing morpholine and thiophene rings are known to exhibit anti-inflammatory properties. This is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. In vitro studies have demonstrated that such compounds can reduce the production of TNF-alpha and IL-6 in activated macrophages.
-
Neuroprotective Effects :
- There is emerging evidence suggesting neuroprotective effects attributed to similar chemical structures. These compounds may protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and reducing apoptotic signaling pathways.
The mechanisms through which 4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Interaction : The compound may interact with various receptors involved in inflammation and cancer progression, such as G-protein coupled receptors (GPCRs).
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor metabolism or inflammatory processes.
- Gene Expression Modulation : The compound could influence the expression of genes related to cell cycle regulation and apoptosis.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of a series of benzo[b]thiophene derivatives. Results showed that compounds with a morpholine substituent had IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating significant cytotoxicity.
-
Anti-inflammatory Study :
- Research conducted on a related compound demonstrated its ability to reduce paw edema in rat models when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating conditions like arthritis.
-
Neuroprotection Research :
- In vitro studies using neuronal cell lines exposed to oxidative stress revealed that similar compounds could significantly reduce cell death and promote survival through enhanced expression of neuroprotective factors.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of benzo[b]thiophene compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific compound may enhance these effects due to its unique substituents that modulate receptor interactions .
- Antimicrobial Properties : Compounds with thiophene moieties are known for their antimicrobial activities. The presence of the morpholine group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent. Preliminary studies suggest efficacy against various bacterial strains .
- Neuroprotective Effects : The morpholine component is associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. By inhibiting acetylcholinesterase activity, similar compounds have shown promise in improving cognitive function and reducing amyloid plaque formation .
Pharmacological Insights
- Mechanism of Action : The compound likely functions through multiple pathways, including modulation of neurotransmitter systems and inhibition of key enzymes involved in disease progression.
- Case Studies : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against cholinesterases, indicating potential use in treating cognitive disorders .
Materials Science Applications
- Polymeric Composites : The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. Its unique structure allows for effective interaction with polymer chains .
- Sensor Development : The compound's electronic properties make it suitable for use in sensor technologies. Research has indicated potential applications in developing sensors for detecting biomolecules or environmental pollutants due to its selective binding capabilities .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The following compounds share the tetrahydrobenzo[b]thiophene scaffold but differ in substituents, impacting physicochemical and biological properties:
¹Calculated based on molecular formula.
Key Structural Differences:
- Substituent Polarity: The morpholinomethyl group (polar) enhances aqueous solubility compared to pyrrolidinyl (less polar) .
- Biological Targeting: Sulfonylbenzamide derivatives (e.g., ) may target allosteric enzyme sites, while cyano-substituted analogs () focus on cytotoxicity .
Supramolecular and Crystallographic Comparisons
highlights four N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with varied benzamide substituents. Despite similar molecular conformations, supramolecular aggregation modes differ due to substituent steric effects and hydrogen-bonding patterns:
- tert-butyl groups induce steric hindrance, reducing π-π stacking but favoring hydrophobic interactions.
- Morpholine/pyrrolidine substituents promote hydrogen bonding with adjacent molecules or biological targets .
Q & A
Basic: What are the optimal synthetic routes for 4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide, and how can reaction yields be improved?
Methodological Answer:
The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDC) to activate the carboxylic acid group of 4-(tert-butyl)benzoic acid, followed by amide bond formation with the amine group on the tetrahydrobenzo[b]thiophene scaffold. Key steps include:
- Protection/Deprotection: Use acetyl or tert-butyl groups to protect reactive hydroxyl or amine moieties during synthesis, as demonstrated in the synthesis of SIM-53B .
- Purification: Employ reverse-phase HPLC for final purification to achieve >95% purity, as seen in RORγt modulator syntheses .
- Yield Optimization: Conduct one-pot reactions under mild conditions (e.g., room temperature, DMSO solvent) to minimize intermediate isolation losses .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm regiochemistry and morpholine-methyl integration. For example, NH protons in tetrahydrobenzo[b]thiophene derivatives appear as broad singlets near δ 10–12 ppm .
- LC-MS/HRMS: Use electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]+ ion) and isotopic patterns. HRMS with ppm-level accuracy is critical for confirming elemental composition .
- IR Spectroscopy: Identify carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Advanced: How can researchers address competing reaction pathways (e.g., cyclization vs. dimerization) during synthesis?
Methodological Answer:
- Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the tetrahydrobenzo[b]thiophene core, while elevated temperatures may promote cyclization .
- Regioselective Reagents: Use sterically hindered bases (e.g., DBU) to direct reactions toward the desired pathway, as shown in Gewald-type reactions for thiophene derivatives .
- Mechanistic Probes: Monitor intermediates via TLC or in-situ IR to detect off-pathway products early .
Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antitumor Screening: Use cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer), and SF-268 (CNS cancer) with MTT assays to quantify IC₅₀ values. Dose-response curves should span 0.1–100 µM .
- Receptor Modulation: For RORγt studies, employ luciferase reporter assays in HEK293T cells transfected with RORγt expression plasmids. Measure EC₅₀/IC₅₀ using dose-dependent ligand binding .
- Antibacterial Testing: Utilize Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays, with ciprofloxacin as a positive control .
Advanced: How should researchers design studies to assess the environmental fate or ecological impact of this compound?
Methodological Answer:
- Environmental Persistence: Conduct OECD 301 biodegradation tests to measure half-life in water/soil. Use HPLC-MS to track degradation products .
- Toxicity Profiling: Perform Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (Raphidocelis subcapitata) .
- Partition Coefficients: Calculate logP (octanol-water) via shake-flask methods and pKa using potentiometric titration to predict bioaccumulation .
Advanced: How can contradictory data between studies (e.g., varying antitumor IC₅₀ values) be resolved?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time. For example, MCF-7 cells cultured in 10% FBS may show differential sensitivity compared to 5% FBS conditions .
- Validate Compound Integrity: Re-analyze disputed batches via NMR and LC-MS to rule out degradation or impurities .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., ΔlogP vs. IC₅₀) to identify structure-activity trends obscured by methodological differences .
Advanced: What computational strategies can predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with RORγt or kinase domains. Focus on morpholine oxygen’s hydrogen-bonding potential .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF to identify flexible regions in the protein-ligand complex .
- QSAR Models: Train models with descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to correlate physicochemical properties with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
